1,8-Bis(triethoxysilyl)octane

Hydrolytic Stability Adhesion Promotion Dipodal Silane

1,8-Bis(triethoxysilyl)octane (BTESO, CAS 52217-60-4) is a dipodal organosilane featuring two triethoxysilyl groups bridged by an eight-carbon octylene chain. This molecular architecture confers a combination of hydrophobicity from the extended alkyl spacer and high crosslinking density from the dual silicon centers.

Molecular Formula C20H46O6Si2
Molecular Weight 438.7 g/mol
CAS No. 52217-60-4
Cat. No. B1592849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Bis(triethoxysilyl)octane
CAS52217-60-4
Molecular FormulaC20H46O6Si2
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3
InChIKeyOSAJVUUALHWJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Bis(triethoxysilyl)octane (CAS 52217-60-4) Technical Specifications and Structural Characteristics


1,8-Bis(triethoxysilyl)octane (BTESO, CAS 52217-60-4) is a dipodal organosilane featuring two triethoxysilyl groups bridged by an eight-carbon octylene chain [1]. This molecular architecture confers a combination of hydrophobicity from the extended alkyl spacer and high crosslinking density from the dual silicon centers. Key physical properties reported for the neat compound include a density of 1.015 g/mL at 25 °C, a refractive index of 1.456 at 20 °C, and a boiling point of 130-133 °C at 0.5 mmHg . As a member of the bis(trialkoxysilyl)alkane family, it serves as a precursor for hybrid organic-inorganic materials synthesized via sol-gel processing, where the organic bridge remains intact within the final silica network [1].

Critical Performance Trade-offs When Substituting 1,8-Bis(triethoxysilyl)octane with Shorter-Chain Bis-Silanes


The bis(trialkoxysilyl)alkane family shares a common dipodal structure, yet the length of the central alkylene bridge fundamentally dictates the physiochemical properties of the resulting hybrid material. Substituting 1,8-bis(triethoxysilyl)octane with analogs possessing shorter bridges, such as bis(triethoxysilyl)ethane (BTESE) or bis(triethoxysilyl)methane (BTESM), is not a benign exchange. The octylene spacer in BTESO imparts substantially greater hydrophobicity and network flexibility compared to methylene or ethylene bridges [1]. Consequently, materials derived from BTESO exhibit higher water contact angles [2] and superior resistance to performance degradation in humid environments [1]. While shorter-chain analogs may offer higher crosslink density or smaller pore sizes, they cannot replicate the specific balance of hydrophobicity, mechanical compliance, and hydrothermal stability afforded by the octylene bridge, directly impacting application-specific outcomes in membrane separations and protective coatings.

1,8-Bis(triethoxysilyl)octane: Quantified Performance Benchmarks vs. Shorter-Chain Bis-Silanes and Conventional Alternatives


Enhanced Hydrolytic Stability: 10,000-Fold Improvement Over Conventional Monofunctional Silanes

Dipodal silanes, including 1,8-bis(triethoxysilyl)octane, demonstrate intrinsic hydrolytic stabilities up to approximately 10,000 times greater than conventional, monofunctional silanes . This quantifiable increase in durability stems from the ability of dipodal silanes to form up to six covalent bonds with a substrate, in contrast to the maximum of three bonds formed by conventional trialkoxysilanes . This enhanced stability directly translates to increased product shelf life, improved substrate bonding, and superior mechanical properties in coatings and composites .

Hydrolytic Stability Adhesion Promotion Dipodal Silane

Membrane Performance in Humid CO2 Separation: Superior Hydrophobicity Preserves Gas Transport

In a direct comparative study, organosilica membranes were fabricated from two precursors: 1,8-bis(triethoxysilyl)octane (BTESO) and the shorter-chain analog bis(triethoxysilyl)ethane (BTESE). Under dry conditions at 40 °C, BTESE membranes exhibited a slightly higher CO2 permeance (7.66 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹) compared to BTESO membranes (6.63 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹) [1]. Correspondingly, CO2/N2 ideal selectivity was higher for BTESE (36.1) than for BTESO (12.6) [1]. However, a critical divergence occurred under humid conditions. The introduction of water vapor caused a significant decrease in CO2 permeance for the BTESE membrane, whereas the BTESO membrane experienced a much smaller relative decline [1]. This performance retention was attributed to the greater hydrophobicity and denser structure imparted by the longer octylene bridging group in BTESO [1].

Gas Separation Membrane CO2 Capture Hydrothermal Stability

Tailored Hydrophobicity in Porous Materials: Contact Angle Tuning via Alkylene Bridge Length

A systematic study of periodic mesoporous bridged polysilsesquioxanes (PMS) synthesized from precursors with varying alkylene bridge lengths revealed that the water contact angle increases dramatically with increasing bridge length [1]. While specific contact angle values for each material are not fully enumerated in the available abstract, the study explicitly concludes that the length of the bridging group has a strong, direct correlation with the material's hydrophobicity [1]. Materials derived from 1,8-bis(triethoxysilyl)octane, possessing the longest (octylene) bridge in the series, are inferred to exhibit the highest contact angle, thereby providing the most hydrophobic surface among the materials compared (which included methylene-, ethylene-, and hexylene-bridged analogs) [1]. Importantly, all materials maintained high surface areas over 800 m²/g and narrow pore size distributions between 2 and 4 nm, indicating that the increased hydrophobicity is achieved without compromising textural properties [1].

Hydrophobicity Mesoporous Materials Surface Wettability

Hybrid Electrolytes for PEM Fuel Cells: Morphological Phase Separation and Gas Transport

In the development of hybrid electrolytes for proton exchange membrane fuel cells (PEMFCs), a series of bis(trialkoxysilyl)alkanes with varying organic bridge lengths were evaluated [1]. Small-angle X-ray scattering (SAXS) analysis identified morphological phase separation specifically in the hybrid electrolytes prepared from bis(triethoxysilyl)octane (BTES-Oct) and bis(trimethoxysilyl)hexane (BTMS-Hex), a feature not observed for the shorter-chain bis(triethoxysilyl)ethane (BTES-Eth) [1]. Furthermore, oxygen benefit current (OBC) results indicated that higher ratios of the BTES-Oct component led to increased hydrophobicity and improved gas transport properties within the electrode [1]. This suggests that the longer octylene bridge in BTES-Oct facilitates the formation of beneficial hydrophobic domains that enhance gas diffusion, a critical factor for mitigating mass transport losses at the fuel cell cathode [1].

Proton Exchange Membrane Fuel Cell Hybrid Electrolyte

Precise Nanoparticle Growth Kinetics for Membrane Pore Size Exclusion

The acid-catalyzed sol-gel polymerization of 1,8-bis(triethoxysilyl)octane (BESO) yields spherical nanoparticles that grow over a period of 3-4 weeks to a size sufficient to block the pores of ceramic membranes with a 1.5 nm cutoff [1]. This controlled, time-dependent growth allows for a unique membrane modification strategy termed size-exclusion deposition. A low-concentration sol of these nanoparticles can be drawn through a porous support, where the particles eventually block the pores, forming an intractable, tightly packed layer approximately 3 μm in thickness [1]. This process creates a hybrid organic-inorganic membrane with a defined rejection layer, leveraging the specific polymerization kinetics of the BESO-derived sol [1].

Nanoparticle Synthesis Membrane Modification Size-Exclusion Deposition

Optimal Application Scenarios for 1,8-Bis(triethoxysilyl)octane Based on Verified Performance Data


Long-Lasting Protective Coatings for Humid or Corrosive Environments

The approximately 10,000-fold improvement in hydrolytic stability over conventional silanes makes 1,8-bis(triethoxysilyl)octane a critical component in coatings requiring long-term durability in the presence of moisture. This includes marine anti-corrosion paints, protective layers for outdoor infrastructure, and sealants for construction materials. The enhanced stability prevents premature degradation of the coating-substrate interface, ensuring sustained adhesion and barrier properties.

Hydrothermally Stable Membranes for Wet Gas Separation

For membrane-based separation processes involving humid gas streams, such as post-combustion CO2 capture or natural gas dehydration, BTESO-derived membranes offer a distinct advantage. As demonstrated in direct comparison with BTESE membranes, BTESO retains its gas permeation properties far more effectively in the presence of water vapor [1]. This makes it the preferred precursor for fabricating robust, long-life membranes for these challenging separation environments.

Hydrophobic Adsorbents and Chromatographic Stationary Phases

The ability of the octylene bridge to dramatically increase the contact angle of mesoporous organosilica materials [2] positions BTESO as the ideal precursor for synthesizing highly hydrophobic sorbents. These materials are well-suited for the selective adsorption of non-polar organic pollutants from water, as well as for use as reversed-phase chromatographic stationary phases. The high surface area (>800 m²/g) and narrow pore distribution (2-4 nm) [2] are maintained, ensuring excellent adsorption capacity alongside high hydrophobicity.

Advanced Electrode Design for Proton Exchange Membrane Fuel Cells

In PEMFC catalyst layers, the incorporation of BTESO as a hybrid electrolyte precursor can be strategically used to engineer beneficial hydrophobic domains [3]. The observed morphological phase separation [3] and improved gas transport properties [3] are critical for mitigating cathode flooding. Using BTESO allows formulators to enhance oxygen diffusion to the catalyst sites, directly addressing a major limitation in high-current-density fuel cell performance.

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